molecular formula C19H19ClF3N3O2 B2803607 4-(5-chloro-2-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide CAS No. 1023568-80-0

4-(5-chloro-2-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide

Cat. No. B2803607
CAS RN: 1023568-80-0
M. Wt: 413.83
InChI Key: CCPSUXJAHIPNNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-chloro-2-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H19ClF3N3O2 and its molecular weight is 413.83. The purity is usually 95%.
BenchChem offers high-quality 4-(5-chloro-2-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-chloro-2-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitors of Soluble Epoxide Hydrolase

Piperidine-4-carboxamide derivatives have been identified as inhibitors of soluble epoxide hydrolase, an enzyme involved in the metabolism of fatty acids. These inhibitors were developed to modulate biological pathways implicated in cardiovascular diseases and inflammation. The triazine heterocycle within these molecules is crucial for their potency and selectivity, highlighting the importance of specific structural features for therapeutic applications (Thalji et al., 2013).

Glycine Transporter 1 Inhibitors

Compounds containing the (trifluoromethoxy)phenyl group have been explored as inhibitors of the glycine transporter 1 (GlyT1), a target for the treatment of schizophrenia and cognitive disorders. These inhibitors aim to increase glycine levels in the central nervous system, thereby modulating NMDA receptor function for therapeutic benefit (Yamamoto et al., 2016).

Antiviral and Antimicrobial Activity

Research on urea and thiourea derivatives of piperazine, some incorporating the (trifluoromethoxy)phenyl group, has demonstrated antiviral and antimicrobial activities. These studies underline the potential of piperazine-carboxamide derivatives in developing new treatments for infectious diseases (Reddy et al., 2013).

properties

IUPAC Name

4-(5-chloro-2-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF3N3O2/c1-13-2-3-14(20)12-17(13)25-8-10-26(11-9-25)18(27)24-15-4-6-16(7-5-15)28-19(21,22)23/h2-7,12H,8-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPSUXJAHIPNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-chloro-2-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide

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